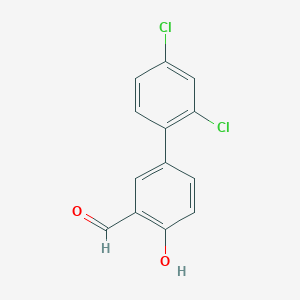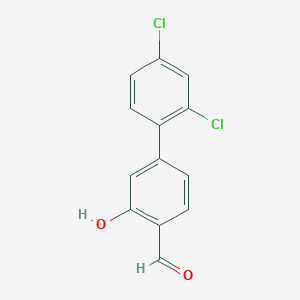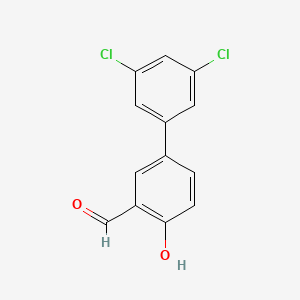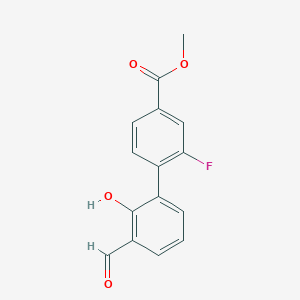![molecular formula C16H15NO3 B6378701 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261950-38-2](/img/structure/B6378701.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-EAP-2FP-95%) is a phenolic compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and drug discovery. 5-EAP-2FP-95% is a derivative of the parent compound 5-amino-2-formylphenol (5-AFP), which has been studied since the 1960s. 5-EAP-2FP-95% has a higher degree of solubility in water, which makes it a more attractive candidate for research and drug development.
Aplicaciones Científicas De Investigación
5-EAP-2FP-95% has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and drug discovery. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 5-EAP-2FP-95% has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Mecanismo De Acción
The mechanism of action of 5-EAP-2FP-95% is not yet fully understood, however, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It is also believed to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EAP-2FP-95% have not been extensively studied. However, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of the enzymes acetylcholinesterase and cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-cancer properties and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-EAP-2FP-95% for lab experiments include its high solubility in water, which makes it easy to work with, and its low toxicity, which makes it safe to use in experiments. Its low cost makes it an attractive option for research. The main limitation of 5-EAP-2FP-95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The potential future directions for 5-EAP-2FP-95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be studied as a potential inhibitor of other enzymes, such as monoamine oxidase. In addition, it could be studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, it could be studied as a potential drug delivery system for other therapeutic agents.
Métodos De Síntesis
The synthesis of 5-EAP-2FP-95% is accomplished by the reaction of 5-amino-2-formylphenol (5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%) with ethylaminocarbonyl chloride (EAC). The reaction is conducted in a two-phase system consisting of aqueous and organic phases. The aqueous phase contains 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%, EAC, and a base such as sodium hydroxide or potassium hydroxide. The organic phase consists of a solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted at room temperature and the product is isolated by extraction with dichloromethane. The product is then purified by column chromatography.
Propiedades
IUPAC Name |
N-ethyl-3-(4-formyl-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-16(20)13-5-3-4-11(8-13)12-6-7-14(10-18)15(19)9-12/h3-10,19H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYAEIERQUWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685296 |
Source


|
| Record name | N-Ethyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1261950-38-2 |
Source


|
| Record name | N-Ethyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
